1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Overview
Description
1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that features both a phenylsulfonyl group and a dioxaborolan group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the indole is treated with phenylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Dioxaborolan Group: The dioxaborolan group is typically introduced through a palladium-catalyzed borylation reaction, using a suitable boronic ester and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding indole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Suzuki-Miyaura cross-coupling reactions often use palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Indole derivatives.
Substitution: Various substituted indole derivatives, depending on the boronic acid or ester used in the reaction.
Scientific Research Applications
1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity, while the dioxaborolan group can facilitate its incorporation into larger molecular frameworks.
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but with a pyrazole core instead of an indole core.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolan group but lacks the indole and phenylsulfonyl groups.
Uniqueness
1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both the phenylsulfonyl and dioxaborolan groups allows for versatile modifications and functionalizations, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO4S/c1-19(2)20(3,4)26-21(25-19)16-11-10-15-12-13-22(18(15)14-16)27(23,24)17-8-6-5-7-9-17/h5-14H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTYBMQOVQCLET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674265 |
Source
|
Record name | 1-(Benzenesulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333344-24-3 |
Source
|
Record name | 1-(Benzenesulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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